molecular formula C20H28N8OS B2613861 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide CAS No. 898414-64-7

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No.: B2613861
CAS No.: 898414-64-7
M. Wt: 428.56
InChI Key: IJGSOJQYDVAEMX-UHFFFAOYSA-N
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Description

The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide” is a unique chemical with a linear formula of C16H18BrN7OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C16H18BrN7OS . It contains multiple functional groups, including ethylamino groups, a triazolo[4,3-a][1,3,5]triazin-3-yl group, and a thio group .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds, synthesized through a versatile precursor, have shown promising results in this area, indicating their potential application in agricultural pest control (Fadda et al., 2017).

Antiviral Research

In the context of viral diseases, the synthesis of derivatives based on similar triazine structures has been undertaken with the goal of discovering new antiviral agents. Specifically, compounds synthesized from 4,6-bis-ethylamino[1,3,5]triazin-2-tiol have shown high antiviral activity against the influenza A virus H1N1 California/07/2009, suggesting their potential as effective antiviral drugs (Demchenko et al., 2020).

Antimicrobial Applications

The antimicrobial properties of newly synthesized compounds incorporating triazolo and pyrimidine derivatives have been evaluated, with some showing significant activity against various microbial strains. This highlights the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bhuiyan et al., 2006).

Antituberculous Agents

Research into the structural analogs of triazolopyrimidines for their tuberculostatic activity has led to the synthesis of compounds with promising antituberculous properties. These findings could contribute to the development of new treatments for tuberculosis, addressing the need for more effective therapies against this infectious disease (Titova et al., 2019).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, similar compounds have been found to bind with the active site of histone acetyltransferase PCAF, suggesting a potential mechanism of action .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8OS/c1-4-7-8-14-9-11-15(12-10-14)23-16(29)13-30-20-27-26-19-25-17(21-5-2)24-18(22-6-3)28(19)20/h9-12H,4-8,13H2,1-3H3,(H,23,29)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSOJQYDVAEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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